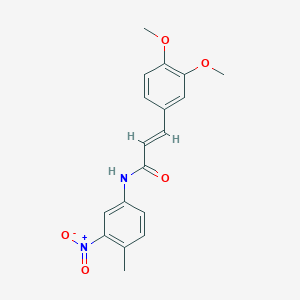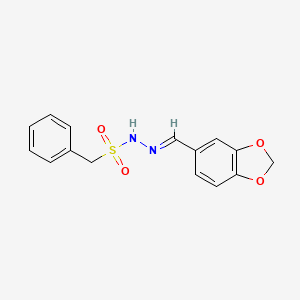![molecular formula C20H20N2O7 B5536003 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)
4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[Oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) is a chemical compound that has been explored in various studies for its structural, chemical, and physical properties. It represents an interesting case for the study of molecular architecture and interactions.
Synthesis Analysis
- The synthesis of compounds modeling elementary polymer units, including structures similar to 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid), has been discussed with insights into the conformational flexibility and arrangement of polyarylate chains (Lindeman et al., 1985).
Molecular Structure Analysis
- Studies have shown detailed crystal and molecular structures of related compounds, providing data on their molecular conformations and interactions (Centore et al., 1992).
Chemical Reactions and Properties
- Research on similar bisphenol-based compounds has provided insights into their reactivity and chemical interactions, contributing to an understanding of their chemical properties (Sircar et al., 1983).
Physical Properties Analysis
- Investigations into the physical properties of related compounds, such as thermal stability and solubility, help in understanding the physical characteristics of 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) (Hsiao et al., 2000).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, have been explored through the study of closely related compounds, shedding light on the behavior of 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) in various chemical contexts (Grabiec et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the hydrothermal synthesis, structures, and physical properties of compounds derived from partially or wholly deprotonated dicarboxylate ligands. These studies have led to the synthesis of new compounds showcasing diverse structural frameworks and physical properties, including magnetic susceptibility and photoluminescent properties (Z. Pan et al., 2008). Furthermore, the development of water-soluble perylene tetracarboxylic acid bisimides (PBIs) with outstanding fluorescence quantum yields highlights the impact of dendritic structures on enhancing fluorescence in aqueous environments (T. Heek et al., 2010).
Material Science and Engineering
In material science, the design and synthesis of coordination polymers based on dicarboxylate ligands demonstrate the adaptability and functional potential of these compounds in creating diverse molecular architectures. These materials are being explored for their potential applications in catalysis, photoluminescence, and as frameworks for molecular chairs and layers (Fangna Dai et al., 2009). Additionally, the self-assembly of dendronized perylene bisimides into complex helical columns has been studied for applications in organic electronics and solar cells, showcasing the intricate molecular arrangements achievable with these systems (V. Percec et al., 2011).
Photoluminescence and Optical Properties
The exploration of novel bis ligands containing the azo group and their coordination polymers with transition metals has opened avenues for studying their magnetic, molecular weight, and thermal properties, along with antibacterial and antifungal activities (H. M. Shukla et al., 2012). Such studies are foundational for developing new materials with potential applications in sensing, imaging, and environmental remediation.
特性
IUPAC Name |
4-[4-[4-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)29-16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLUBILWDUWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[Oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)
![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)


![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)